Home > Products > Screening Compounds P130942 > 1-Hydroxy-2-methylquinolin-4(1H)-one
1-Hydroxy-2-methylquinolin-4(1H)-one - 84376-51-2

1-Hydroxy-2-methylquinolin-4(1H)-one

Catalog Number: EVT-3495503
CAS Number: 84376-51-2
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Hydroxy-2-methylquinolin-4(1H)-one is a compound belonging to the class of quinolones, which are heterocyclic aromatic organic compounds. This specific compound is characterized by a hydroxyl group at the 1-position, a methyl group at the 2-position, and a ketone at the 4-position of the quinoline ring. Quinolones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Source

The compound can be synthesized through various methods, often starting from simpler precursors such as isatoic anhydrides or 2-aminoacetophenones. These precursors undergo multiple chemical reactions to yield 1-hydroxy-2-methylquinolin-4(1H)-one.

Classification

1-Hydroxy-2-methylquinolin-4(1H)-one is classified as an organic compound and more specifically as a quinolone derivative. Its structure features a bicyclic system composed of a benzene ring fused to a pyridine ring.

Synthesis Analysis

Methods

There are several synthetic routes reported for the preparation of 1-hydroxy-2-methylquinolin-4(1H)-one:

  1. Condensation Reactions: One common method involves the reaction of 2-aminoacetophenone with acylating agents such as phosgene or dimethyl carbonate in the presence of a base like sodium hydride in an anhydrous solvent. This method yields variable amounts of the desired product .
  2. Cyclization Reactions: Another approach utilizes the cyclization of N,N-diphenyl malonamide in the presence of polyphosphoric acid at elevated temperatures .
  3. Alkylation Techniques: The synthesis can also involve alkylation of isatoic anhydrides followed by cyclization with β-ketoesters, leading to various quinolone derivatives .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using sodium hydride as a base has been noted to provide better yields than sodium ethoxide in certain reactions .

Molecular Structure Analysis

Structure

The molecular structure of 1-hydroxy-2-methylquinolin-4(1H)-one consists of:

  • A quinoline core (a bicyclic structure with both benzene and pyridine rings).
  • A hydroxyl group (-OH) at position 1.
  • A methyl group (-CH₃) at position 2.
  • A carbonyl group (C=O) at position 4.

Data

The molecular formula is C₉H₇N₁O₂, with a molecular weight of approximately 163.16 g/mol. The compound exhibits tautomeric forms due to the presence of the hydroxyl and carbonyl groups, which can influence its reactivity and biological activity .

Chemical Reactions Analysis

Reactions

1-Hydroxy-2-methylquinolin-4(1H)-one participates in various chemical reactions:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Redox Reactions: The carbonyl group can participate in oxidation-reduction reactions depending on the reagents used.

Technical Details

The reactivity of this compound is influenced by its functional groups, making it suitable for further derivatization to enhance its pharmacological properties .

Mechanism of Action

The mechanism of action for compounds like 1-hydroxy-2-methylquinolin-4(1H)-one often involves interactions with biological targets such as enzymes or receptors. For instance, it has been studied for its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, which plays a crucial role in bacterial respiration and survival .

Process

The binding affinity and inhibitory action are typically assessed through biochemical assays that measure growth inhibition in bacterial strains. The compound's structure allows it to fit into the active site of the target enzyme, thereby blocking its function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Melting Point: The melting point varies slightly based on purity but generally falls within the range of 150–160 °C.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

1-Hydroxy-2-methylquinolin-4(1H)-one has several scientific applications:

  • Antimicrobial Agents: Due to its structural features, it has been explored for use as an antimicrobial agent against various pathogens.
  • Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting specific diseases like tuberculosis by inhibiting key enzymes involved in bacterial metabolism .
  • Research Tool: Used in biochemical research to study enzyme mechanisms and interactions due to its ability to modulate enzyme activity.
Introduction to 1-Hydroxy-2-methylquinolin-4(1H)-one in Antimicrobial Drug Discovery

Contextualizing Tuberculosis (TB) and Drug Resistance Mechanisms

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a devastating global health threat with a particularly alarming rise in drug-resistant strains. Since 2000, TB has caused over 60 million deaths globally, with drug-resistant variants posing an escalating crisis. By 2020, approximately 70% (2.1 million) of the estimated 3.0 million people with drug-resistant TB worldwide harbored strains resistant to frontline therapeutics—a significant increase from 61% in 2019 and 50% in 2018 [1]. Multidrug-resistant TB (MDR-TB), extensively drug-resistant TB (XDR-TB), and totally drug-resistant TB (TDR-TB) exhibit dramatically reduced cure rates due to their resilience against conventional drug regimens. This resistance emerges from both intrinsic physiological mechanisms (e.g., efflux pumps, cell envelope impermeability) and acquired genetic mutations that diminish drug binding or activity. The grim therapeutic outcomes for resistant TB—coupled with the protracted treatment timelines for drug-susceptible cases—highlight the urgent need for agents targeting novel bacterial pathways to circumvent existing resistance mechanisms [1] [2].

Table 1: Escalating Global Burden of Drug-Resistant TB

YearDrug-Resistant TB Cases (Millions)Percentage of Total TB CasesPrimary Concerns
20181.750%Emergence of XDR-TB
20192.261%Increased MDR-TB prevalence
20202.170%TDR-TB threat; limited treatment options

Role of Cytochrome bd Oxidase in Mycobacterial Respiration and Drug Resistance

The mycobacterial respiratory chain has emerged as a rich source of therapeutic targets, particularly the cytochrome bcc-aa₃ complex (Cyt-bcc), which is inhibited by promising candidates like Q203 (currently in Phase II trials). However, Mtb possesses a remarkable redundancy in its respiratory electron transport chain: when Cyt-bcc is pharmacologically inhibited or genetically deleted, the alternative terminal oxidase cytochrome bd (Cyt-bd) compensates [1] [2]. Cyt-bd, a quinol-oxidizing terminal oxygen reductase, exhibits exceptionally high oxygen affinity, enabling bacterial survival under hypoxic stress (e.g., within granulomas) and during oxidative burst attacks from host immune cells. Critically, by maintaining the proton motive force and facilitating ATP synthesis even when Cyt-bcc is blocked, Cyt-bd confers intrinsic resistance to Cyt-bcc inhibitors like Q203, rendering them bacteriostatic rather than bactericidal [1] [3].

This resilience is demonstrated starkly in experiments: only in Cyt-bd knockout mutants does Q203 completely inhibit Mtb respiration. Consequently, dual inhibition of both Cyt-bcc and Cyt-bd induces a synergistic bactericidal effect, collapsing bacterial energetics irreversibly [1] [8]. Despite its validated therapeutic importance, few potent Cyt-bd inhibitors existed prior to recent work. Early candidates like aurachin D showed promise in enhancing Q203 efficacy against M. smegmatis but were hampered by poor solubility and potential toxicity. Other molecules, such as ND-011992 and HM2-16F, exhibited only moderate activity, underscoring the need for novel chemical scaffolds [1] [2].

Table 2: Key Mycobacterial Respiratory Chain Targets and Inhibitors

Target ComplexFunctionRepresentative InhibitorClinical StatusLimitation without Cyt-bd Inhibition
Cyt-bcc (QcrB subunit)Proton-pumping electron transportQ203Phase II completedBacteriostatic; Cyt-bd maintains respiration
F₁Fₒ-ATP SynthaseATP SynthesisBedaquilineFDA-approved for MDR-TBResistance emergence
NDH-2Electron transfer to menaquinone poolClofazimineRepurposed for MDR-TBIndirect effects; complex mechanism
Cyt-bdAlternative terminal oxidase; O₂ reductionAurachin D (historical), 1-Hydroxy-2-methylquinolin-4(1H)-one derivatives (recent)PreclinicalN/A (emerging target)

Emergence of 1-Hydroxy-2-methylquinolin-4(1H)-one as a Privileged Scaffold in Anti-TB Therapeutics

The discovery of 1-Hydroxy-2-methylquinolin-4(1H)-one derivatives represents a breakthrough in targeting Cyt-bd. This scaffold emerged from systematic medicinal chemistry efforts initiated by the identification of two FDA-approved drugs, ivacaftor (cystic fibrosis therapy) and roquinimex (immunomodulator), via virtual screening against a homology model of Mtb Cyt-bd. Both drugs exhibited moderate but reproducible binding affinity to the menaquinol-binding site (Q-loop) of Cyt-bd and selectively inhibited growth of a M. smegmatis ΔqcrCAB mutant (lacking Cyt-bcc and reliant solely on Cyt-bd), while showing no activity against wild-type strains [1] [3] [8].

The common 4-hydroxyquinolinone core shared by ivacaftor and roquinimex served as a pharmacophoric template for rational design. Researchers synthesized a series of derivatives, optimizing substituents for enhanced binding, solubility, and anti-mycobacterial potency. Compound 8d (a specific 1-hydroxy-2-methylquinolin-4(1H)-one derivative) emerged as a lead candidate, demonstrating:

  • A dissociation constant (Kd) of 4.17 ± 0.73 μM for Cyt-bd binding, confirmed via surface plasmon resonance (SPR)
  • Potent inhibition of the M. smegmatis ΔqcrCAB strain (MIC = 6.25 μM or ~2.2 μg/mL)
  • Complete abrogation of oxygen consumption in wild-type M. smegmatis and inverted membrane vesicles expressing Mtb Cyt-bd when combined with Q203 [1] [8].

The molecular interactions underpinning 8d's efficacy involve critical hydrogen bonding between its C4 carbonyl oxygen and hydroxyl group with residues in the Q-loop (e.g., His186, Asn48 in the G. thermodenitrificans homology model), alongside hydrophobic contacts from the methyl group and aryl substituents. This binding disrupts menaquinol oxidation and electron transfer to oxygen [1] [3]. The scaffold’s synthetic versatility allows for diverse modifications at positions N1, C3, and the fused benzene ring, enabling optimization of drug-like properties while retaining the essential 4-hydroxy-2-oxo motif crucial for Cyt-bd inhibition and anti-TB activity [1] [7].

Table 3: Evolution and Optimization of 1-Hydroxy-2-methylquinolin-4(1H)-one Derivatives

CompoundKey Structural FeaturesCyt-bd Binding Affinity (Kd)MIC vs. ΔqcrCAB M. smegmatisSynergy with Q203
Ivacaftor4-Oxo moiety; dimethylcarbamoyl side chainModerate (µM range)Weak activityNot tested
RoquinimexUnsubstituted core; free N-HModerate (µM range)Weak activityNot tested
8a4-(Trifluoromethoxy)benzyl at N1Not reported~12.5 μMPartial oxygen consumption inhibition
8dOptimized 4-substituted benzyl group at N14.17 ± 0.73 μM6.25 μMComplete inhibition of oxygen consumption
8eAlternative aryl substitutionWeaker than 8d>12.5 μMLess effective than 8d

Properties

CAS Number

84376-51-2

Product Name

1-Hydroxy-2-methylquinolin-4(1H)-one

IUPAC Name

1-hydroxy-2-methylquinolin-4-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3

InChI Key

NPMDHEUQIDXKDR-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=CC=CC=C2N1O

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.